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molecular formula C21H27NO2 B1501300 1-(2-Amino-1-(4-(benzyloxy)phenyl)ethyl)cyclohexanol

1-(2-Amino-1-(4-(benzyloxy)phenyl)ethyl)cyclohexanol

Cat. No. B1501300
M. Wt: 325.4 g/mol
InChI Key: VZCAQVAOYRJTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08304578B2

Procedure details

1-[Cyano(p-benzyloxyphenyl)methyl]cyclohexanol (50 g) was dissolved in tetrahydrofuran (300 ml) and sodium borohydride (30 g) was added at room temperature. Reaction mixture was cooled to 0-5° C. and charged with iodine solution drop wise (60 g) in 2.5 h. The reaction mass was stirred for 16 h at 25-30° C., filtered and washed with tetrahydrofuran (50 ml). The filtrate was cooled, DM water (500 ml) was added drop wise at 0-5° C. and tetrahydrofuran was distilled under reduced pressure at 40-45° C. to give residue. The residue was extracted with ethylacetate (250 ml×3), dried, concentrated, cooled and filtered to give 40 g (79.2%) of the 1-[2-amino-1-(4-benzyloxyphenyl)ethyl]-cyclohexanol.
Name
1-[Cyano(p-benzyloxyphenyl)methyl]cyclohexanol
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:13][CH:12]=1)[C:4]1([OH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)#[N:2].[BH4-].[Na+].II>O1CCCC1>[NH2:2][CH2:1][CH:3]([C:4]1([OH:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5]1)[C:11]1[CH:12]=[CH:13][C:14]([O:17][CH2:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
1-[Cyano(p-benzyloxyphenyl)methyl]cyclohexanol
Quantity
50 g
Type
reactant
Smiles
C(#N)C(C1(CCCCC1)O)C1=CC=C(C=C1)OCC1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mass was stirred for 16 h at 25-30° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with tetrahydrofuran (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate was cooled
ADDITION
Type
ADDITION
Details
DM water (500 ml) was added drop wise at 0-5° C.
DISTILLATION
Type
DISTILLATION
Details
tetrahydrofuran was distilled under reduced pressure at 40-45° C.
CUSTOM
Type
CUSTOM
Details
to give residue
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethylacetate (250 ml×3)
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC(C1=CC=C(C=C1)OCC1=CC=CC=C1)C1(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 40 g
YIELD: PERCENTYIELD 79.2%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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